Product packaging for Mth-DL-phenylalanine(Cat. No.:)

Mth-DL-phenylalanine

Cat. No.: B1637500
M. Wt: 220.29 g/mol
InChI Key: YJCYEQCFHGHYRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Systematic Nomenclature and Molecular Formula

N-Methyl-DL-phenylalanine is systematically named (2R)-2-(methylamino)-3-phenylpropanoic acid and (2S)-2-(methylamino)-3-phenylpropanoic acid , forming a racemic mixture. Its molecular formula is C₁₀H₁₃NO₂ , with a molecular weight of 179.22 g/mol . The compound is also referred to as N-methyl-DL-phenylalanine hydrochloride when protonated, with a molecular weight of 215.67 g/mol .

Parameter Value
IUPAC Name (2R)- and (2S)-2-(methylamino)-3-phenylpropanoic acid
CAS Number 2566-35-0 (DL-form)
SMILES CNC(CC1=CC=CC=C1)C(=O)O
InChI Key SCIFESDRCALIIM-SECBINFHSA-N

Stereochemical Configuration and Racemic Properties

The DL-form consists of equimolar amounts of D - and L -enantiomers, differing in the configuration of the chiral center at the α-carbon. The D-enantiomer has the (R) configuration, while the L-enantiomer has the (S) configuration. Racemic mixtures exhibit no optical activity due to internal compensation of the enantiomers’ chiral properties.

Key stereochemical features:

  • Chiral center : Carbon 2 (α-carbon) bonded to methylamino, carboxyl, phenyl, and hydrogen groups.
  • Planar structure : The phenyl group and methylamino group are arranged in a staggered conformation to minimize steric hindrance.
  • Hydrochloride salt : Protonation of the carboxyl group enhances solubility in aqueous media.

Comparative Analysis of D-, L-, and DL-Enantiomers

The D- and L-enantiomers differ in biological activity and synthetic accessibility, while the DL-form is often used in industrial applications due to cost-effectiveness.

Property D-Enantiomer L-Enantiomer DL-Form
Synthesis Alkylation of D-phenylalanine Alkylation of L-phenylalanine Racemization or mixed synthesis
Biological Role Limited (non-natural) Found in natural products Neutral (no chiral bias)
Applications Peptide synthesis, chiral auxiliaries Drug development, enzyme substrates Bulk chemical production

Derivatization Patterns in N-Methylated Aromatic Amino Acids

N-Methyl-DL-phenylalanine undergoes derivatization to enhance reactivity or protect functional groups during synthesis. Common modifications include:

  • Esterification :
    • Methyl ester : Reacts with methanol under acidic conditions to form N-methyl-DL-phenylalanine methyl ester .
    • Fmoc protection : Forms N-Fmoc-N-methyl-DL-phenylalanine for

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2OS B1637500 Mth-DL-phenylalanine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

5-benzyl-3-methyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C11H12N2OS/c1-13-10(14)9(12-11(13)15)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,12,15)

InChI Key

YJCYEQCFHGHYRN-UHFFFAOYSA-N

SMILES

CN1C(=O)C(NC1=S)CC2=CC=CC=C2

Canonical SMILES

CN1C(=O)C(NC1=S)CC2=CC=CC=C2

Origin of Product

United States

Scientific Research Applications

Health and Neurological Disorders

Mth-DL-phenylalanine plays a crucial role in the management of certain health conditions, particularly neurological disorders such as Phenylketonuria (PKU). PKU is a genetic disorder that leads to the accumulation of phenylalanine in the body, which can cause severe cognitive impairment if untreated.

Key Findings:

  • Transport Mechanisms: Research has shown that large neutral amino acids (LNAAs) can block the transport of phenylalanine across the blood-brain barrier (BBB), potentially mitigating the effects of elevated phenylalanine levels in PKU patients. This blockade can help maintain normal brain function by preventing excessive phenylalanine influx, which is critical for patients undergoing dietary management of PKU .
  • Nutritional Interventions: The use of phenylalanine-free infant formulas has been studied as a long-term dietary intervention for infants diagnosed with PKU. These formulas are designed to provide essential nutrients without the harmful effects of phenylalanine, ensuring healthy growth and development .

Mood Enhancement

This compound has been investigated for its potential antidepressant effects. Both L-phenylalanine and D-phenylalanine are believed to influence mood through their metabolic pathways.

Research Insights:

  • Mood Improvement: Preliminary studies suggest that L-phenylalanine may enhance mood in individuals suffering from depression. In clinical trials, patients administered L-phenylalanine reported mood improvements comparable to those achieved with traditional antidepressants .
  • Combination Therapy: The combination of L-phenylalanine and D-phenylalanine (as found in this compound) has shown promise in reducing depressive symptoms in clinical settings. In one study, 31 out of 40 participants experienced significant mood elevation after treatment with DLPA .

Nutritional Applications

This compound is utilized in various nutritional contexts, particularly for individuals with specific dietary needs.

Applications:

  • Dietary Supplements: this compound is often included in dietary supplements aimed at improving mood and cognitive function. Its dual form allows for enhanced bioavailability and efficacy .
  • Clinical Nutrition: In critical care settings, the monitoring of phenylalanine levels can provide prognostic information regarding patient outcomes. Elevated levels have been associated with increased mortality rates among ICU patients, highlighting the importance of amino acid management in clinical nutrition .

Case Studies and Research Findings

Study ReferenceFocus AreaKey Findings
PMC9921772ICU Patient OutcomesElevated phenylalanine levels correlate with increased mortality; potential for developing amino acid-based nutritional interventions.
PMC408272PKU ManagementLNAA supplementation blocks Phe transport across BBB, improving brain function in PKU patients.
PeaceHealthMood EnhancementDLPA treatment led to significant mood improvements in depressed individuals; comparable to antidepressant effects.
MDPIInfant NutritionLong-term efficacy of phenylalanine-free formulas in infants with PKU remains understudied but shows promise for healthy development.

Comparison with Similar Compounds

DL-Phenylalanine vs. N-Methyl-DL-alanine

  • Structural distinction: N-Methyl-DL-alanine replaces phenylalanine's benzyl group with a methyl group on the amino nitrogen. This reduces aromaticity and alters polarity.
  • Functional impact : N-methylation decreases metabolic susceptibility, enhancing stability in drug formulations .

DL-Phenylalanine vs. Methyl Esters (e.g., Methyl α-methylphenylalaninate)

  • Structural distinction : Esterification of the carboxyl group increases hydrophobicity.
  • Functional impact : Enhanced membrane permeability, making esters useful as prodrugs or synthetic intermediates .

DL-Phenylalanine vs. Ring-Substituted Derivatives (e.g., 2-Hydroxy-3-methoxy-DL-phenylalanine)

  • Structural distinction : Methoxy and hydroxyl groups on the aromatic ring modify electronic properties.
  • Functional impact : These substitutions can enhance antioxidant activity or enable metal chelation, relevant in medicinal chemistry .

Preparation Methods

Reaction Mechanism and Optimization

The most efficient route to DL-phenylalanine methyl ester employs thionyl chloride (SOCl$$_2$$) as a dual-purpose catalyst and dehydrating agent. Adapted from the L-enantiomer synthesis, this method achieves near-quantitative yields under mild conditions:

  • Substrate Preparation : DL-Phenylalanine (0.60 mol) is suspended in anhydrous methanol (100 mL) at 0°C.
  • Catalyst Addition : Thionyl chloride (6.0 mL, 82.1 mmol) is added dropwise, initiating an exothermic reaction that protonates the amino group and activates the carboxyl for nucleophilic attack by methanol.
  • Esterification : The mixture is stirred at room temperature for 24 hours, during which the carboxyl oxygen attacks the electrophilic sulfur in SOCl$$_2$$, forming a mixed anhydride intermediate. Methanol then displaces chloride, yielding the methyl ester.

Key Data :

  • Yield : 97% (L-enantiomer), extrapolated to DL-form due to analogous reactivity.
  • Purity : >99% by HPLC, with residual solvents <0.1% (w/w).
  • Crystallization : Recrystallization from ethyl acetate/ethanol (95:5) affords white crystals, m.p. 150–154°C.

Comparative Analysis with Fischer Esterification

While Fischer esterification (H$$2$$SO$$4$$/MeOH reflux) is a classical alternative, it suffers from lower yields (70–80%) and prolonged reaction times (48–72 hours). Thionyl chloride’s superiority lies in its ability to drive the reaction to completion via HCl gas evolution, minimizing reversible hydrolysis.

Dynamic Kinetic Resolution (DKR) for Racemic Substrate Synthesis

Racemization of L-Phenylalanine Precursors

Industrial-scale DL-phenylalanine production often begins with L-phenylalanine due to its commercial availability. Patent CN102010345A outlines a DKR method using L-phenylalanine hydrochloride, a racemization catalyst (4-aldehyde pyridine), and dibenzoyl tartaric acid (L-DBTA) as a resolving agent:

  • Racemization : L-Phenylalanine hydrochloride undergoes catalytic racemization in methanol at 65°C, achieving 95.2% conversion to D-phenylalanine·L-DBTA disalt.
  • Acidolysis : Treating the disalt with 2M HCl liberates D-phenylalanine, which is neutralized to pH 7 with ammonia, yielding enantiopure D-phenylalanine (99.4% ee).

Adaptation for DL-Synthesis :

  • Partial Racemization : Halting the DKR process at 50% conversion yields a racemic mixture. However, this approach remains theoretical, as the patent prioritizes complete conversion to the D-enantiomer.

Industrial-Scale Production and Process Optimization

Scalability and Cost Efficiency

Thionyl chloride-mediated esterification dominates industrial production due to:

  • Short Reaction Time : 24 hours vs. 72 hours for Fischer esterification.
  • Solvent Recovery : Methanol is distilled and reused, reducing waste.
  • Catalyst Efficiency : SOCl$$_2$$ is stoichiometrically consumed, eliminating post-reaction removal steps.

Table 1: Comparative Analysis of Esterification Methods

Parameter Thionyl Chloride Method Fischer Esterification
Yield 97% 70–80%
Reaction Time 24 hours 48–72 hours
Catalyst Cost $0.15/g $0.02/g (H$$2$$SO$$4$$)
Purity (HPLC) >99% 85–90%

Analytical Characterization Techniques

Structural Confirmation

  • NMR Spectroscopy : $$^1$$H NMR (D$$2$$O) displays signals at δ 7.45–7.28 (aromatic protons), 4.42 (α-CH), and 3.82 (OCH$$3$$).
  • Optical Rotation : $$[α]D^{20}$$ = 0° (racemic), contrasting with $$[α]D^{20}$$ = –3.0° for the L-enantiomer.
  • Melting Point : 150–154°C (DL) vs. 159–161°C (L-form).

Applications in Pharmaceutical Synthesis

DL-Phenylalanine methyl ester’s racemic nature facilitates its use in:

  • Protease Inhibitors : As a transition-state analog in HIV-1 protease inhibitors.
  • Peptide Synthesis : Serving as a protected amino acid building block.

Q & A

Q. What safety protocols are essential when handling halogenated DL-phenylalanine derivatives?

  • Methodological Answer : Use fume hoods for volatile halogenating agents (e.g., Cl₂ gas). Refer to N-Methyl-DL-alanine safety guidelines for handling amino acid derivatives: avoid inhalation, use PPE, and dispose of waste via approved channels .

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